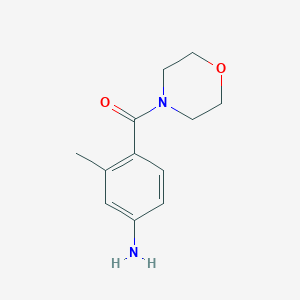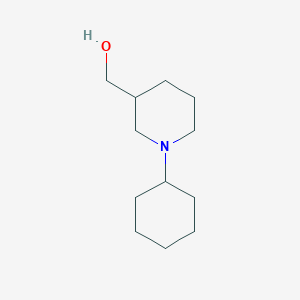![molecular formula C9H9ClOS B1464939 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 35515-31-2](/img/structure/B1464939.png)
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one
Vue d'ensemble
Description
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is characterized by the presence of a chloro group and a methylsulfanyl group attached to a phenyl ring, along with an ethanone moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-4-(methylsulfanyl)benzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the compound and ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chloro and methylsulfanyl groups can interact with various molecular targets, leading to changes in biological activity .
Comparaison Avec Des Composés Similaires
1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds such as:
2-Chloro-1-[4-(methylsulfanyl)phenyl]ethan-1-one: This compound has a similar structure but with the chloro and methylsulfanyl groups in different positions.
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one: This compound contains an additional chlorophenoxy group, which alters its reactivity and applications.
Propriétés
IUPAC Name |
1-(2-chloro-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNUKOPZVCGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464858.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)
![[1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464864.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)

![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464871.png)
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)
![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)
![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)


